molecular formula C7H10N2O3 B2783933 2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid CAS No. 937685-33-1

2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid

Cat. No.: B2783933
CAS No.: 937685-33-1
M. Wt: 170.168
InChI Key: XMFBUONCRPWWSU-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-imidazol-2-yl)methoxy]acetic acid is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . It is characterized by its CAS Registry Number 937685-33-1 . The compound features an imidazole ring, a common motif in pharmaceuticals and agrochemicals, which is linked to a carboxylic acid functional group via an ether spacer. This structure, particularly the presence of both the nitrogen-containing heterocycle and the carboxylic acid, makes it a valuable building block or intermediate in organic synthesis and medicinal chemistry research . The carboxylic acid group allows for further derivatization into esters or amides, while the imidazole ring can act as a ligand in metal-organic frameworks (MOFs) or catalysts . Researchers can utilize this compound in the design and synthesis of novel molecules for various applications, including the development of inhibitors, ligands, and other biologically active compounds. This product is intended for research purposes and is strictly for laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-methylimidazol-2-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9-3-2-8-6(9)4-12-5-7(10)11/h2-3H,4-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFBUONCRPWWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid typically involves the reaction of 1-methyl-1H-imidazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid typically involves the reaction of imidazole derivatives with acetic acid or its derivatives. The resulting compound exhibits unique properties due to the presence of the imidazole ring, which is known for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain imidazole derivatives can inhibit the growth of various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as effective antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, imidazole derivatives have also demonstrated antifungal activity. The mechanism often involves disrupting fungal cell membranes or inhibiting key enzymatic pathways critical for fungal growth. This makes this compound a candidate for further development in antifungal therapies.

Anti-inflammatory Effects

Imidazole compounds are being investigated for their anti-inflammatory properties. Preclinical studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation such as arthritis and other autoimmune disorders.

Anticancer Potential

Emerging research suggests that imidazole derivatives may possess anticancer properties. The ability of these compounds to induce apoptosis in cancer cells while sparing normal cells is a promising area of study. Investigations into the specific mechanisms by which this compound exerts its effects are ongoing.

Case Studies and Research Findings

StudyFocusFindings
Shafiee et al., 2020Antibacterial ActivityDemonstrated MIC values of 20–40 µM against S. aureus; effective against resistant strains .
Rawat et al., 2009Synthesis and Antimicrobial TestingSynthesized various imidazole conjugates; some showed enhanced antibacterial activity compared to standard drugs .
Foroumadi et al., 2007Inhibition of H. pyloriInvestigated novel imidazole derivatives; found significant inhibition against metronidazole-resistant strains .

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key structural and functional differences between 2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid and related compounds:

Compound Name Core Structure Substituents/Modifications Key Features Reference
This compound Imidazole - 1-Methyl group
- Methoxy-acetic acid arm
Enhanced stability due to methyl substitution; flexible linker for conjugation
(1H-Benzimidazol-2-yl)acetic acid Benzimidazole - Direct acetic acid linkage (no methoxy) Increased aromaticity from fused benzene; potential for π-π interactions
2-(1H-Imidazol-1-yl)acetic acid hydrochloride Imidazole - Acetic acid at 1-position (vs. 2-position) Altered geometry may reduce binding specificity; hydrochloride salt improves solubility
4-[(1-Methyl-1H-imidazol-2-yl)methoxy]benzoic acid hydrochloride Imidazole - Methoxy-benzoic acid (vs. acetic acid) Aromatic benzoic acid group increases acidity and lipophilicity
2-(2-(4-Fluorophenyl)-1H-benzimidazol-1-yl)acetic acid Benzimidazole - 4-Fluorophenyl substitution Halogen enhances electronic effects; potential for enhanced bioactivity
(1-Benzyl-1H-imidazol-2-yl)-acetic acid methyl ester hydrochloride Imidazole - Benzyl group at 1-position
- Methyl ester
Prodrug form; benzyl group increases hydrophobicity

Key Comparative Insights

Aromaticity and Electronic Effects
  • Imidazole vs. Benzimidazole: The target compound’s imidazole core lacks the fused benzene ring present in benzimidazole derivatives (e.g., (1H-benzimidazol-2-yl)acetic acid).
Functional Group Contributions
  • Methoxy Linkage : The methoxy bridge in the target compound introduces flexibility, allowing the acetic acid moiety to adopt optimal conformations for binding or coordination. This contrasts with direct linkages in (1H-benzimidazol-2-yl)acetic acid, which may restrict movement .
  • Acetic Acid vs. Benzoic Acid : Replacing acetic acid with benzoic acid (as in 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid) increases acidity (pKa ~4.2 vs. ~2.8 for acetic acid) and lipophilicity, altering pharmacokinetic profiles .

Critical Challenges :

  • Limited solubility data for the target compound necessitates further experimental characterization.
  • Synthetic yields for methoxy-linked imidazole derivatives require optimization, as evidenced by failed condensation reactions in benzaldehyde-based routes .

Biological Activity

2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid is an imidazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, influencing numerous biochemical pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₀N₂O₃
  • SMILES : CN1C=CN=C1COCC(=O)O
  • InChI : InChI=1S/C7H10N2O3

The compound's structure features a methoxy group and an acetic acid moiety attached to an imidazole ring, which contributes to its diverse biological interactions.

Imidazole derivatives, including this compound, are known to exhibit a range of biological activities through several mechanisms:

  • Target Interaction : The compound can bind to specific proteins or enzymes, altering their activity. This interaction can lead to changes in cellular signaling pathways.
  • Biochemical Pathways : It influences various biochemical pathways, potentially affecting metabolic processes and cellular functions.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its efficacy as a therapeutic agent.

Biological Activities

Research indicates that this compound possesses several biological activities:

Antimicrobial Properties

Studies have shown that imidazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance:

  • In vitro tests demonstrated that compounds similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20–40 µM against resistant strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been explored for its potential anticancer properties:

  • A review highlighted that imidazole derivatives can delay the growth of cancer xenografts in animal models, suggesting their role as potential anticancer agents .
  • Specific derivatives have shown promising results as inhibitors of fibroblast growth factor receptor (FGFR) with IC₅₀ values in the nanomolar range .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various imidazole derivatives against resistant bacterial strains. The findings indicated that this compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Efficacy

In another research effort, derivatives containing the imidazole core were tested for their ability to inhibit tumor growth in vitro and in vivo. The results showed that modifications to the imidazole structure could enhance anticancer activity significantly .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acidImidazole derivativeAntimicrobial and anticancer properties
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acidIndole derivativeModerate anticancer activity

The unique substitution pattern on the imidazole ring of this compound differentiates it from other similar compounds, potentially influencing its reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid, and how are reaction conditions optimized?

  • Synthesis Protocol : A common method involves alkylation of 1-methyl-1H-imidazole with a chloroacetic acid derivative under basic conditions. For example, oxalyl chloride or tert-butyl chloroacetate can be used in the presence of triethylamine to facilitate nucleophilic substitution .
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature, catalyst) are tuned to improve yield. Nickel-catalyzed cyclization has been reported for analogous imidazole derivatives, offering mild conditions and functional group tolerance .
  • Purification : Crystallization or chromatography is employed to isolate the product, with purity verified via HPLC or NMR .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

  • Spectroscopy :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., imidazole ring protons at δ 7.0–7.5 ppm, methyl groups at δ 2.5–3.0 ppm) .
  • IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~2500–3300 cm⁻¹ for carboxylic acids) .
    • X-ray Crystallography : Resolves bond lengths and angles, especially if single crystals are obtained using SHELX software for refinement .
    • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. What are the primary chemical reactions this compound undergoes, and how are they leveraged in derivatization?

  • Oxidation : The acetic acid moiety can be oxidized to form ketones or peroxides using KMnO₄ or H₂O₂, useful for introducing electrophilic sites .
  • Esterification : Reacts with alcohols under acidic conditions (e.g., thionyl chloride in methanol) to form esters, enhancing solubility for biological assays .
  • Substitution : The imidazole ring undergoes electrophilic substitution (e.g., nitration, halogenation) to generate analogs for structure-activity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

  • Multi-Technique Validation : Cross-check NMR assignments with HSQC/HMBC for connectivity and compare XRD data with computational models (e.g., DFT-optimized structures) .
  • Dynamic Effects : Account for tautomerism in imidazole rings (e.g., 1H vs. 3H tautomers) by analyzing temperature-dependent NMR or variable-temperature XRD .
  • Software Tools : Use SHELXL for refining ambiguous electron density maps in crystallography, particularly for disordered solvent molecules .

Q. What strategies are effective for improving synthetic yield and scalability of this compound?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ni) for C-O bond formation, as seen in analogous imidazole syntheses .
  • Flow Chemistry : Continuous flow systems minimize side reactions and improve heat transfer for exothermic steps (e.g., alkylation) .
  • Green Chemistry : Replace hazardous solvents (e.g., DCM) with ionic liquids or water-miscible alternatives to enhance sustainability .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Docking Studies : Use AutoDock or Schrödinger to predict binding interactions with target enzymes (e.g., kinases, cytochrome P450). For example, molecular docking revealed that imidazole derivatives bind to ACE active sites via hydrogen bonding .
  • QSAR Models : Correlate electronic properties (e.g., logP, HOMO-LUMO gaps) with bioactivity data to prioritize synthetic targets .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanoseconds to identify durable interactions .

Q. What mechanisms underlie the biological activity of this compound, and how are they validated experimentally?

  • Enzyme Inhibition : Test inhibitory effects via fluorometric assays (e.g., ACE inhibition using Hippuryl-His-Leu substrate) .
  • Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugates) and confocal microscopy to track intracellular localization .
  • Toxicity Profiling : Evaluate neurotoxic potential using SH-SY5Y cell lines and ROS detection assays, as reported for structurally related imidazoles .

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